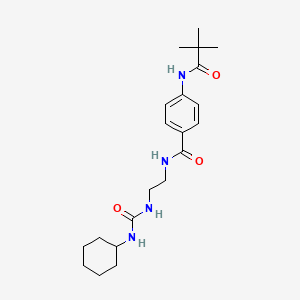

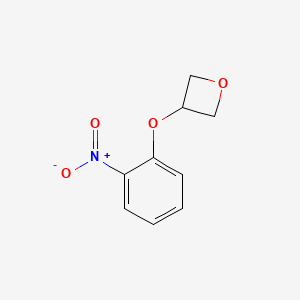

N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

IDO1 Inhibition for Cancer Immunotherapy

This compound has been identified as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing intracellular enzyme that catalyzes the first and rate-determining step of tryptophan metabolism. It plays a significant role in cancer immunotherapy as it is involved in the local depletion of tryptophan, which can lead to tumor progression and recurrence. By inhibiting IDO1, this compound could potentially be used to enhance the efficacy of cancer immunotherapy treatments.

Tryptophan Metabolism Study

The study of tryptophan metabolism is crucial in understanding various biological processes, including the immune response and neurological function. As an IDO1 inhibitor, this compound can be used to study the tryptophan/kynurenine pathway and its implications in diseases such as cancer and neurodegenerative disorders .

Pharmacokinetic Profile Analysis

The compound has been evaluated for its pharmacokinetic properties in vivo. It exhibited satisfactory properties in mice, with moderate plasma clearance, acceptable half-life, and high oral bioavailability. This makes it a promising lead compound for developing new drugs, particularly as an anti-tumor agent .

Anti-Tumor Efficacy

In preclinical models, the compound demonstrated tumor growth inhibition in subcutaneous xenograft models. This suggests its potential application as an anti-tumor agent, providing a basis for further research into its efficacy and mechanism of action in cancer treatment .

Molecular Docking Studies

Molecular docking studies predict the binding mode of compounds within target enzymes. For this compound, molecular docking can provide insights into its interaction with IDO1, which is valuable for the rational design of more potent and selective inhibitors .

Immunosuppressive Effect Analysis

The compound’s role in tryptophan metabolism also implicates it in the regulation of immune responses. It could be used to study the immunosuppressive effects that result from the local depletion of tryptophan and the accumulation of tryptophan metabolites, which are relevant in the context of tumor immunity .

Future Directions

Future research could focus on the development of potent selective inhibitors based on this compound. For instance, a novel series of substituted N,N′-diaryl ureas that act as p38α inhibitors have been designed and synthesized . Among these compounds, one appeared to be the most powerful and is the main compound that will be studied in the future .

Mechanism of Action

Target of Action

The primary target of N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide is Cathepsin S , a protein in humans . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes .

Mode of Action

It is known that it interacts with its target, cathepsin s, and potentially inhibits its activity . This interaction could lead to changes in the biochemical processes where Cathepsin S is involved.

Biochemical Pathways

Given the role of cathepsin s in antigen processing, it is plausible that the compound could affect immune response pathways .

Result of Action

Given its potential inhibitory effect on cathepsin s, it could potentially alter cellular processes where this enzyme plays a role .

properties

IUPAC Name |

N-[2-(cyclohexylcarbamoylamino)ethyl]-4-(2,2-dimethylpropanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O3/c1-21(2,3)19(27)24-17-11-9-15(10-12-17)18(26)22-13-14-23-20(28)25-16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3,(H,22,26)(H,24,27)(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPGSZQGRNQUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclohexylureido)ethyl)-4-pivalamidobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1',5'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2747281.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2747283.png)

![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2747284.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrimidine-2-carboxamide](/img/structure/B2747287.png)

![2,6-dichloro-N-{3-[(cyclohexyloxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2747288.png)

![(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine](/img/structure/B2747294.png)

![(6-Methoxypyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2747296.png)

![Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol](/img/no-structure.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2747301.png)